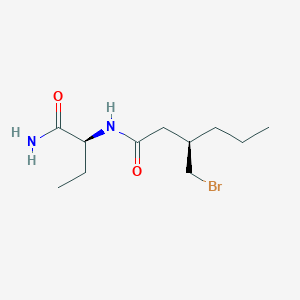
(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a bromomethyl group, and a hexanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexanamide Backbone: The initial step involves the formation of the hexanamide backbone through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Incorporation of the Amino Group: The amino group is incorporated through a nucleophilic substitution reaction, where an appropriate amine reacts with the bromomethyl intermediate.
Industrial Production Methods
Industrial production of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted hexanamides.
科学的研究の応用
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group may act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(chloromethyl)hexanamide
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(iodomethyl)hexanamide
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(methyl)hexanamide
Uniqueness
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. This unique reactivity can be leveraged in various synthetic and biological applications, making it a valuable compound for research and development.
特性
分子式 |
C11H21BrN2O2 |
|---|---|
分子量 |
293.20 g/mol |
IUPAC名 |
(3R)-N-[(2S)-1-amino-1-oxobutan-2-yl]-3-(bromomethyl)hexanamide |
InChI |
InChI=1S/C11H21BrN2O2/c1-3-5-8(7-12)6-10(15)14-9(4-2)11(13)16/h8-9H,3-7H2,1-2H3,(H2,13,16)(H,14,15)/t8-,9+/m1/s1 |
InChIキー |
PCXFNRIBJHZFJF-BDAKNGLRSA-N |
異性体SMILES |
CCC[C@H](CC(=O)N[C@@H](CC)C(=O)N)CBr |
正規SMILES |
CCCC(CC(=O)NC(CC)C(=O)N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


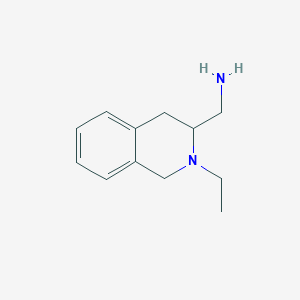
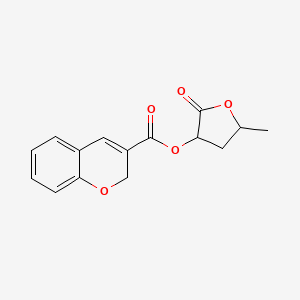


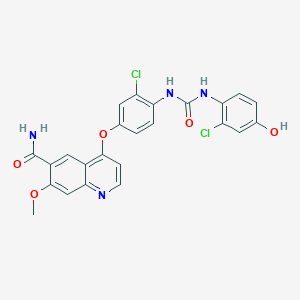

![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12928108.png)
![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
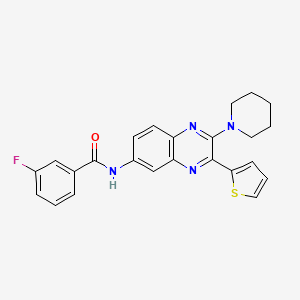
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
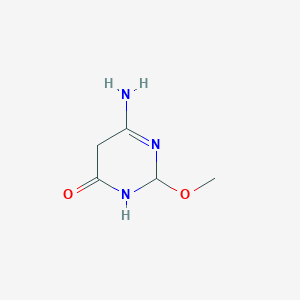
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
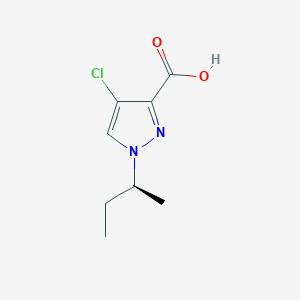
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
